molecular formula C27H25N5O3S B2926825 2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896322-35-3

2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2926825
CAS No.: 896322-35-3
M. Wt: 499.59
InChI Key: NYFGLFYCTJMVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic architecture combining pyrazoline, pyridotriazinone, and thioether moieties. The core structure includes a 4,5-dihydro-1H-pyrazol-1-yl group substituted with 4-methoxyphenyl and p-tolyl groups, linked via a 2-oxoethylthio bridge to a 7-methylpyrido[1,2-a][1,3,5]triazin-4-one system.

The synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods described for structurally related compounds (e.g., thioether bridge formation via nucleophilic substitution or condensation of pyrazoline precursors with activated triazinone intermediates) . Characterization techniques such as FTIR (for functional group validation) and X-ray crystallography (using programs like SHELX ) would be critical for structural elucidation.

Properties

IUPAC Name

2-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-17-4-7-20(8-5-17)23-14-22(19-9-11-21(35-3)12-10-19)30-32(23)25(33)16-36-26-28-24-13-6-18(2)15-31(24)27(34)29-26/h4-13,15,23H,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFGLFYCTJMVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=O)N4C=C(C=CC4=N3)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H26N6O3SC_{30}H_{26}N_{6}O_{3}S, with a molecular weight of 550.64 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity. The presence of the pyrazole and triazinone rings is particularly significant in conferring various pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this structure have shown significant antiproliferative activity against various cancer cell lines. In particular, an analog demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating strong inhibitory effects on tumor growth .

2. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties using the Human Red Blood Cell (HRBC) membrane stabilization method. Results indicated that certain derivatives exhibited promising anti-inflammatory activity at doses ranging from 100 µg to 1000 µg .

3. Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes:

  • Monoamine Oxidases (MAOs) : Some pyrazole derivatives showed reversible and non-competitive inhibition with IC50 values as low as 40 nM .
  • Carbonic Anhydrases (CAs) : The derivative exhibited selective inhibition against hCAII with an IC50 of 0.75 ± 0.13 μM .

Table: Summary of Biological Activities

Activity TypeMethodologyResultsReference
AnticancerMTT AssayIC50 = 0.08 µM (MCF-7 cells)
Anti-inflammatoryHRBC Membrane StabilizationSignificant at 100 - 1000 μg
Enzyme InhibitionEnzyme AssaysMAOs: IC50 = 40 nM; hCAII: IC50 = 0.75 μM

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • The pyrazole ring is known for its role in modulating enzyme activities and receptor interactions.
  • The triazinone moiety contributes to the binding affinity towards various biological targets, enhancing the compound's therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A (from ):

  • Structure: 4H-pyrido[1,2-a][1,3,5]triazin-4-one core with a thiophen-2-yl substituent on the pyrazoline ring.
  • Key Differences: Replaces the target compound’s 4-methoxyphenyl and p-tolyl groups with a thiophene ring.
  • Implications: Thiophene’s electron-rich nature may enhance π-π stacking in biological targets but reduce solubility compared to the methoxy and methyl substituents in the target compound .

Compound B (from ):

  • Structure: Dihydropyridazin-3(2H)-one core with a 5-thioxo-1,2,4-triazolyl group.
  • Key Differences: Replaces the pyridotriazinone core with a dihydropyridazinone system and introduces a thioxo group.

Substituent Effects on Pharmacological Potential

  • Compound C (from ): Incorporates coumarin and tetrazolyl groups, which are associated with antioxidant and anti-inflammatory activities. The absence of these groups in the target compound suggests divergent therapeutic applications .

Data Table: Structural and Hypothetical Property Comparison

Feature Target Compound Compound A () Compound B ()
Core Structure Pyrido[1,2-a][1,3,5]triazin-4-one Pyrido[1,2-a][1,3,5]triazin-4-one Dihydropyridazin-3(2H)-one
Key Substituents 4-Methoxyphenyl, p-tolyl, thioether Thiophen-2-yl, thioether 5-Thioxo-1,2,4-triazolyl, phenyl
Predicted Solubility Moderate (polar methoxy group) Low (non-polar thiophene) Low (thioxo group)
Potential Bioactivity Kinase inhibition (inferred) Antimicrobial (analog-based) Anticonvulsant (dihydropyridazine)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the pyrazolo-triazine-thioether scaffold in this compound?

  • The compound’s synthesis likely involves multi-step heterocyclic coupling. For example:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can assemble triazole intermediates, as demonstrated in similar pyrazole-triazine hybrids (e.g., using THF/water mixtures, CuSO₄, and sodium ascorbate at 50°C for 16 hours) .
  • Thioether linkage : A thiol group (e.g., from pyridine-thiol derivatives) reacts with a halogenated intermediate (e.g., 2-chloroethyl ketone) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
    • Key considerations : Monitor reaction progress via TLC/HPLC and purify using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy, methyl, and p-tolyl groups) and dihydro-pyrazole ring conformation .
  • HRMS : Verify molecular weight and fragmentation patterns.
    • X-ray crystallography : Resolve crystal packing and non-covalent interactions (e.g., π-π stacking between aromatic rings) to validate stereoelectronic effects .

Q. What are the critical reaction parameters for optimizing yield in pyrazole ring formation?

  • Temperature control : Reflux in ethanol or THF (60–80°C) minimizes side reactions (e.g., over-oxidation) .
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .
  • Workup : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., DMF/EtOH mixtures) improves purity .

Advanced Research Questions

Q. How can computational modeling guide the analysis of structure-activity relationships (SAR) for this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electrophilic substitution at the triazine ring) .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) by analyzing hydrogen bonds, hydrophobic pockets, and steric clashes .
  • Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Control variables : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to minimize artifacts .
  • Dose-response curves : Use Hill slopes to assess cooperativity and validate target specificity.
  • Meta-analysis : Compare datasets from orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinity trends .

Q. How can non-covalent interactions influence the compound’s supramolecular assembly in solid-state studies?

  • Intermolecular forces : Analyze X-ray data for CH-π interactions (common in pyridine-triazine systems) and hydrogen bonds (e.g., between thioether S and adjacent NH groups) .
  • Thermal analysis : DSC/TGA profiles correlate stability with packing efficiency (e.g., melting points >200°C suggest strong lattice forces) .

Q. What experimental designs address challenges in multi-step synthesis scalability?

  • DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, solvent polarity) using response surface methodology .
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Methodological Notes

  • Data interpretation : Cross-validate spectral data with literature analogs (e.g., pyrazolo[1,5-a]pyrimidines) to avoid misassignment .
  • Contradictory results : Replicate experiments under identical conditions and document batch-to-batch variability (e.g., catalyst lot differences) .
  • Safety protocols : Handle thiol intermediates in fume hoods due to potential toxicity; refer to SDS guidelines for disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.